ROCK-IN-(R)14f
Overview
Description
ROCK-IN-(R)14f is a potent ROCK inhibitor.
Scientific Research Applications
1. Theoretical Aspects of Rock-Magnetism
- Study : Neel (1955) explored the magnetic properties of rocks, particularly focusing on ferrimagnetism and the behavior of single and multi-domain particles in rocks.
- Relevance : This study provides theoretical insights into the magnetic properties of rocks, which could be relevant in understanding the magnetic behavior of specific compounds like ROCK-IN-(R)14f.
- Neel (1955).
2. Cosmic Ray Labeling of Erosion Surfaces
- Study : Lal (1991) measured in situ cosmogenic radionuclides in natural exposed rock surfaces to study their production and rock erosion rates.
- Relevance : Understanding the interaction of cosmic rays with rock surfaces can provide insights into the erosion and aging processes, which might be relevant for the study of specific rock-related compounds.
- Lal (1991).
3. Prediction of Rock Strength Using Neural Networks
- Study : Sharma, Vishal, & Singh (2017) used artificial intelligence to predict the unconfined compressive strength of rocks.
- Relevance : The application of AI in predicting rock strength can be relevant in understanding the mechanical properties of specific rock compounds.
- Sharma, Vishal, & Singh (2017).
4. ROCKs: Multifunctional Kinases in Cell Behaviour
- Study : Riento & Ridley (2003) discussed Rho kinases (ROCKs) and their role in cell motility and various physiological and pathological states.
- Relevance : While not directly related to this compound, this study provides insights into the broader family of ROCK kinases, which may be relevant in understanding the biological implications of this compound.
- Riento & Ridley (2003).
Properties
CAS No. |
1342277-77-3 |
---|---|
Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.43 |
IUPAC Name |
(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea |
InChI |
InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1 |
InChI Key |
PZUHTMLHMMXBQW-GFCCVEGCSA-N |
SMILES |
O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ROCK-IN-(R)14f; ROCK-IN (R)14f; ROCK IN (R)14f |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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